molecular formula C21H26N2O2 B2724861 1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 923163-63-7

1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2724861
CAS RN: 923163-63-7
M. Wt: 338.451
InChI Key: GNNMBQBKXORGRQ-UHFFFAOYSA-N
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Description

1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as N-ethyl-4-(4-methoxyphenyl)-2-piperazinone or ETH-LAD. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Activity for Pain Management A study by Díaz et al. (2020) focused on the synthesis and pharmacological activity of pyrazoles, including compounds similar to 1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, leading to the identification of a clinical candidate for pain treatment. This compound demonstrated outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models (Díaz et al., 2020).

Antipsychotic Profile Bhosale et al. (2014) designed and synthesized derivatives of biphenyl moiety linked with aryl piperazine, including compounds related to the specified chemical. These derivatives showed significant anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotics. Among the synthesized derivatives, specific compounds exhibited an impressive antipsychotic profile with minimal side effects, supported by docking studies with the human dopamine D2 receptor (Bhosale et al., 2014).

Antimicrobial and Antifungal Applications Mermer et al. (2018) explored the synthesis, biological activity, and structure-activity relationship of novel conazole analogues containing a piperazine nucleus, targeting antifungal applications. The synthesized compounds showed promising antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, validated through molecular docking, highlighting their potential in addressing microbial infections (Mermer et al., 2018).

Biochemical Properties and Reactivity Onawole et al. (2017) conducted a computational assessment on arylpiperazine-based drugs, focusing on their biochemical properties, vibrational assignments, and reactivity towards the human GABA receptor. The study provided insights into the molecular docking mechanism and reactivity properties of these compounds, indicating their potential pharmaceutical applications (Onawole et al., 2017).

Synthesis and Characterization Techniques Electrochemical synthesis methods for new substituted phenylpiperazines were developed by Nematollahi and Amani (2011), offering a facile and environmentally friendly approach to synthesizing phenylpiperazine derivatives. This method highlights the versatility and potential of electrochemical techniques in the synthesis of complex organic compounds (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-[4-(4-ethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-17-4-8-19(9-5-17)22-12-14-23(15-13-22)21(24)16-18-6-10-20(25-2)11-7-18/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNMBQBKXORGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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